3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran
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Overview
Description
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran is an organic compound known for its unique structure and properties It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of aldehydes and ketones in the presence of acid catalysts to form the pyran ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: The parent compound of the pyran family, known for its basic structure.
4-Methyl-2H-pyran: A derivative with a methyl group at the 4-position.
2-(2-Methylpropyl)-2H-pyran: Another derivative with a different substitution pattern.
Uniqueness
3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
59848-69-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,8,10H,5-7H2,1-3H3 |
InChI Key |
GQJUQRHPTSAQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC(C1)CC(C)C |
Origin of Product |
United States |
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